molecular formula C12H22ClN3O2 B13585708 N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride

Cat. No.: B13585708
M. Wt: 275.77 g/mol
InChI Key: WHRSBMHEANABBY-UHFFFAOYSA-N
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Description

N-tert-butyl-1-oxa-2,7-diazaspiro[45]dec-2-ene-3-carboxamide hydrochloride is a synthetic compound with a unique spirocyclic structure It is characterized by the presence of a tert-butyl group, an oxa-diazaspiro ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor molecule containing the necessary functional groups. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-tert-butyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride is unique due to its specific combination of functional groups and spirocyclic structure.

Properties

Molecular Formula

C12H22ClN3O2

Molecular Weight

275.77 g/mol

IUPAC Name

N-tert-butyl-1-oxa-2,9-diazaspiro[4.5]dec-2-ene-3-carboxamide;hydrochloride

InChI

InChI=1S/C12H21N3O2.ClH/c1-11(2,3)14-10(16)9-7-12(17-15-9)5-4-6-13-8-12;/h13H,4-8H2,1-3H3,(H,14,16);1H

InChI Key

WHRSBMHEANABBY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)C1=NOC2(C1)CCCNC2.Cl

Origin of Product

United States

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